5-Bromo-2-trifluoromethoxypyridine 5-Bromo-2-trifluoromethoxypyridine
Brand Name: Vulcanchem
CAS No.: 886371-77-3
VCID: VC2545402
InChI: InChI=1S/C6H3BrF3NO/c7-4-1-2-5(11-3-4)12-6(8,9)10/h1-3H
SMILES: C1=CC(=NC=C1Br)OC(F)(F)F
Molecular Formula: C6H3BrF3NO
Molecular Weight: 241.99 g/mol

5-Bromo-2-trifluoromethoxypyridine

CAS No.: 886371-77-3

Cat. No.: VC2545402

Molecular Formula: C6H3BrF3NO

Molecular Weight: 241.99 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-trifluoromethoxypyridine - 886371-77-3

Specification

CAS No. 886371-77-3
Molecular Formula C6H3BrF3NO
Molecular Weight 241.99 g/mol
IUPAC Name 5-bromo-2-(trifluoromethoxy)pyridine
Standard InChI InChI=1S/C6H3BrF3NO/c7-4-1-2-5(11-3-4)12-6(8,9)10/h1-3H
Standard InChI Key SQDAZGGFXASXDW-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1Br)OC(F)(F)F
Canonical SMILES C1=CC(=NC=C1Br)OC(F)(F)F

Introduction

Structural Characteristics and Basic Properties

5-Bromo-2-trifluoromethoxypyridine features a pyridine ring with a bromine atom at the 5-position and a trifluoromethoxy (OCF₃) group at the 2-position. It is important to distinguish between the trifluoromethoxy (OCF₃) group in this compound and the trifluoromethyl (CF₃) group found in the related compound 5-Bromo-2-(trifluoromethyl)pyridine.

The structural differences between these groups are significant:

FeatureTrifluoromethoxy (OCF₃)Trifluoromethyl (CF₃)
Chemical StructureF₃C-O-F₃C-
Connection to RingVia oxygen atomDirect attachment
Spatial OrientationTypically orthogonal to ringMore conformational flexibility
Electronic EffectsStrongly electron-withdrawingStrongly electron-withdrawing
LipophilicityGenerally higherHigh
Metabolic StabilityEnhancedEnhanced

The trifluoromethoxy group confers unique properties to molecules, including increased lipophilicity, enhanced metabolic stability, and distinctive electronic characteristics. The OCF₃ group typically lies in a plane orthogonal to the aromatic ring, which affects its spatial properties and interactions with target proteins .

Synthetic Approaches for Trifluoromethoxylated Pyridines

The synthesis of trifluoromethoxylated compounds, including pyridines, has historically presented significant challenges to chemists. Unlike the methoxy (OCH₃) group, the OCF₃ group cannot be formed via simple trifluoromethylation of nucleophiles like phenoxides through S₂N mechanisms .

Challenges in Trifluoromethoxylation

Several factors complicate the synthesis of trifluoromethoxylated compounds:

  • Strong electron repulsion between fluorine atoms and incoming nucleophiles

  • Formation of energetically disfavored transition states

  • Thermal instability of transition metal-OCF₃ complexes

  • Poor nucleophilicity of the OCF₃ anion

Modern Synthetic Methods

Recent advances in synthetic methodology have provided more efficient approaches to trifluoromethoxylation of pyridines. A notable method developed by researchers at Stony Brook University involves:

StepProcessConditions
1Preparation of N-heteroaryl-N-hydroxylamine precursorsCatalytic hydrazine reduction using 5% Rh/C
2O-trifluoromethylationUsing Togni reagent I in CH₂Cl₂ at room temperature
3OCF₃-migrationThermal rearrangement (temperature varies by substrate)

Reaction Mechanism of Trifluoromethoxylation

The mechanism for trifluoromethoxylation of pyridines involves a series of steps with both radical and ionic character:

  • Formation of N-hydroxyl radical through single-electron transfer

  • Reaction with trifluoromethyl radical to form O-trifluoromethylated intermediate

  • Thermally induced heterolytic cleavage of N-O bond to form nitrenium ion and trifluoromethoxide

  • Recombination and tautomerization to yield the trifluoromethoxylated product

The electronic properties of substituents on the pyridine ring significantly influence the reaction outcome. Electron-donating groups para to the hydroxylamine facilitate the OCF₃-migration step, consistent with the formation of nitrenium ion intermediates .

Applications and Significance

Pharmaceutical Applications

Trifluoromethoxylated compounds, including pyridines, have significant potential in drug discovery and development:

PropertyPharmaceutical Relevance
Enhanced LipophilicityImproved membrane permeability and bioavailability
Metabolic StabilityResistance to oxidative metabolism, longer half-life
Unique Electronic PropertiesAltered binding affinity to target proteins
Conformational EffectsDistinct spatial interactions with biological targets

The incorporation of the OCF₃ group into pyridine-based pharmaceuticals can potentially enhance efficacy, reduce metabolic liabilities, and improve pharmacokinetic properties .

Agrochemical Applications

In agrochemical development, trifluoromethoxylated compounds have demonstrated utility as active ingredients or intermediates in the synthesis of pesticides, herbicides, and fungicides:

  • Increased resistance to metabolic degradation in target organisms

  • Improved penetration through plant and insect cuticles

  • Enhanced target specificity

  • Stability under various environmental conditions

Materials Science Applications

The unique electronic and steric properties of trifluoromethoxylated compounds make them valuable in materials science:

  • Development of functional materials with specific electronic properties

  • Creation of materials with controlled surface properties

  • Components in optoelectronic devices

  • Liquid crystals and polymers with specialized functions

Related Compound: 5-Bromo-2-(trifluoromethyl)pyridine

While specific information about 5-Bromo-2-trifluoromethoxypyridine is limited, detailed data is available about the related compound 5-Bromo-2-(trifluoromethyl)pyridine.

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₆H₃BrF₃N , , , ,
Molecular Weight225.99-226.00 g/mol , , , ,
CAS Number436799-32-5 , , ,
Melting Point39-43°C , ,
Boiling Point76-78°C (18 mmHg) , ,
AppearanceWhite to yellow crystalline powder
SolubilitySlightly soluble in water, soluble in organic solvents
Purity (commercial)≥97-98% , ,

Synthetic Utility

5-Bromo-2-(trifluoromethyl)pyridine serves as an important building block in organic synthesis, particularly in pharmaceutical and agrochemical research:

  • The bromine at the 5-position provides a handle for further functionalization through palladium-catalyzed cross-coupling reactions

  • The CF₃ group at the 2-position enhances metabolic stability and modifies electronic properties

  • The compound can be modified through various reactions to create more complex structures

Functionalization and Derivatization

Both 5-Bromo-2-trifluoromethoxypyridine and its CF₃ analog can serve as versatile building blocks for further chemical transformations. The bromine functionality provides an excellent handle for derivatization through various reactions:

Reaction TypeConditionsExpected Products
Suzuki CouplingPd catalyst, boronic acid/ester5-Aryl-2-trifluoromethoxypyridines
Sonogashira CouplingPd/Cu catalysts, terminal alkyne5-Alkynyl-2-trifluoromethoxypyridines
Buchwald-Hartwig AminationPd catalyst, amine5-Amino-2-trifluoromethoxypyridines
CarbonylationPd catalyst, CO, nucleophile5-Carbonyl-2-trifluoromethoxypyridines
Lithium-Halogen Exchangen-BuLi, electrophileVarious 5-substituted-2-trifluoromethoxypyridines

These functionalization reactions enable the synthesis of diverse libraries of compounds for drug discovery and materials science applications .

Research Challenges and Future Directions

Current Limitations

Despite recent advances, several challenges remain in the development and application of trifluoromethoxylated pyridines:

  • High cost of reagents for trifluoromethoxylation, particularly for large-scale synthesis

  • Limited scalability of current synthetic methods

  • Need for more efficient and selective synthetic routes

  • Gaps in understanding structure-activity relationships

Future Research Opportunities

Future research in this area may focus on:

  • Development of more economical and environmentally friendly synthetic methods

  • Exploration of direct C-H trifluoromethoxylation strategies

  • Investigation of structure-activity relationships to optimize properties for specific applications

  • Application of machine learning and computational methods to predict properties and reactivity

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